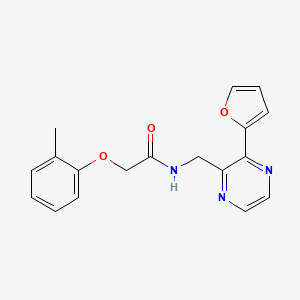

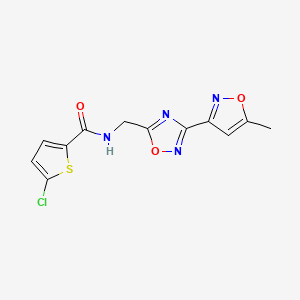

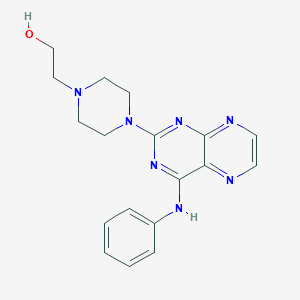

![molecular formula C9H14N6O2 B2386206 N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 941983-81-9](/img/structure/B2386206.png)

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a compound that falls under the category of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance as a result of the diverse biological applications and the synthetic importance on the large scale .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various chemical transformations . For instance, a novel series of pyrido[2,3-d]pyrimidines were synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This was prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N6O2 . It has an average mass of 238.247 Da and a monoisotopic mass of 238.117828 Da .

Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For instance, functionalization at position 7 of the tricyclic scaffold was accomplished, before or after cyclization step, by palladium-catalyzed Suzuki-Miyaura cross-coupling .

Mecanismo De Acción

Target of Action

The primary target of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest .

Result of Action

The inhibition of CDK2 by N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells , particularly in cancer cells that rely on rapid cell division for their growth and survival .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine in lab experiments is that it has a relatively low toxicity, making it a safer alternative to other compounds that may be more toxic. In addition, this compound has been shown to have a broad range of activity against different types of cancer cells and viruses, making it a versatile tool for researchers. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Direcciones Futuras

There are several future directions for the use of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine in scientific research. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the use of this compound in combination with other compounds to enhance its activity against cancer cells and viruses. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in different applications.

Conclusion:

In conclusion, this compound is a compound that has shown potential in various areas of scientific research, including drug development, cancer treatment, and biomedical research. Its mechanism of action is not fully understood, but it has been shown to have a broad range of activity against different types of cancer cells and viruses. While there are limitations to its use in lab experiments, there are also many future directions for its use in scientific research.

Métodos De Síntesis

The synthesis of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine involves a multistep process that starts with the reaction of 2,2-dimethoxyethylamine with 3-methyl-4-nitroimidazole to form an intermediate compound. This intermediate is then reacted with 2-chloro-4,5-dicyanoimidazole to yield the final product, this compound.

Aplicaciones Científicas De Investigación

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine has shown potential in various areas of scientific research, including drug development, cancer treatment, and biomedical research. In drug development, this compound has been found to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In biomedical research, this compound has been used as a tool to study the role of various proteins and enzymes in cellular processes.

Análisis Bioquímico

Biochemical Properties

N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

The compound exerts significant effects on various types of cells. It has been reported to show cytotoxic activities against different cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its effects through various mechanisms. It has been found to bind to CDK2, leading to the inhibition of this enzyme . This binding interaction can result in changes in gene expression and enzyme activation or inhibition .

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDUDKPFHIHVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)